4-((4-Iodophenoxy)methyl)benzaldehyde
Description
4-((4-Iodophenoxy)methyl)benzaldehyde is a benzaldehyde derivative featuring a para-iodophenoxymethyl substituent. Its molecular formula is C₁₄H₁₁IO₂, with a molecular weight of 337.10 g/mol. This compound is primarily utilized as a precursor in radiopharmaceutical synthesis, particularly for ¹⁸F-labeling via nucleophilic substitution reactions targeting the iodine atom . Challenges in its synthesis include difficulties in obtaining intermediates, such as the hydroxyethoxy derivative, which led to the adoption of alternative methods using silver p-toluenesulfonate to achieve a 57% yield for its tosylate precursor .
Properties
IUPAC Name |
4-[(4-iodophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOLEJVXEUESLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Iodophenoxy)methyl)benzaldehyde typically involves the reaction of 4-iodophenol with benzyl chloride under basic conditions to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .
Industrial Production Methods
While specific industrial production methods for 4-((4-Iodophenoxy)methyl)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Iodophenoxy)methyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of catalysts such as palladium or copper.
Major Products Formed
Oxidation: 4-((4-Iodophenoxy)methyl)benzoic acid
Reduction: 4-((4-Iodophenoxy)methyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-((4-Iodophenoxy)methyl)benzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Iodophenoxy)methyl)benzaldehyde depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In substitution reactions, the iodine atom is replaced by a nucleophile, facilitated by the catalyst, leading to the formation of new carbon-nucleophile bonds .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The bulky iodophenoxy group in the target compound reduces solubility in polar solvents compared to smaller substituents (e.g., hydroxy or methoxy). This steric hindrance also impacts reactivity in nucleophilic substitution reactions .
- Synthesis Challenges: The target compound’s synthesis requires alternative pathways due to intermediate instability, unlike 4-hydroxybenzaldehyde, which is synthesized via straightforward methods like formylation of phenol .
- Toxicity: 4-(Bromomethyl)benzaldehyde exhibits higher toxicity, necessitating stringent safety protocols, whereas the iodophenoxy derivative’s toxicological profile remains less studied .
Physicochemical Properties
- Melting Points: 4-Hydroxybenzaldehyde: 115–117°C . Bromophenyl imine derivative (analogue): 222–224°C . Data for the iodophenoxy compound is unreported but expected to be higher due to iodine’s polarizability.
- Spectroscopic Features: The iodophenoxy group in the target compound introduces distinct IR absorptions (C-I stretch ~500 cm⁻¹) and downfield shifts in ¹H NMR due to electron-withdrawing effects . 4-Hydroxybenzaldehyde shows strong O-H stretching (~3200 cm⁻¹) and aldehyde C=O (~1700 cm⁻¹) in IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
